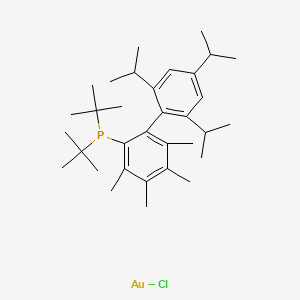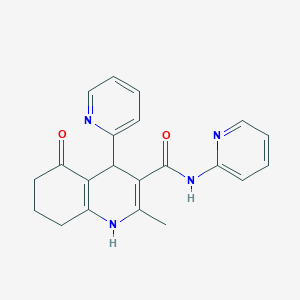![molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
1-Methyluric Acid-[13C4,15N3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyluric Acid-[13C4,15N3] is a labeled compound used in various scientific research applications. It is a derivative of uric acid, specifically methylated at the 1-position, and isotopically labeled with carbon-13 and nitrogen-15. This compound is often used as a tracer in metabolic studies and for the investigation of biochemical pathways involving purines.
Méthodes De Préparation
The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the incorporation of isotopically labeled precursors into the uric acid structureThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Analyse Des Réactions Chimiques
1-Methyluric Acid-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Methyluric Acid-[13C4,15N3] into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
1-Methyluric Acid-[13C4,15N3] is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving purine metabolism and the investigation of biochemical pathways.
Biology: Helps in understanding the metabolic fate of purines and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs that involve purine derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for purine-based products
Mécanisme D'action
The mechanism of action of 1-Methyluric Acid-[13C4,15N3] involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. It targets specific enzymes involved in purine metabolism, such as xanthine oxidase and uricase. By tracing the labeled isotopes, researchers can study the molecular pathways and interactions of purines within the body .
Comparaison Avec Des Composés Similaires
1-Methyluric Acid-[13C4,15N3] can be compared with other similar compounds such as:
3-Methyluric Acid-2,4,5,6-13C4, 1,3,9-15N3: Another isotopically labeled uric acid derivative used in similar research applications.
1,7-Dimethyluric Acid: A methylated uric acid derivative with different methylation positions, used in studies of caffeine metabolism.
7-Methyluric Acid: A compound with methylation at the 7-position, used in various biochemical studies.
These comparisons highlight the uniqueness of 1-Methyluric Acid-[13C4,15N3] in terms of its specific labeling and methylation, making it a valuable tool in metabolic and biochemical research.
Propriétés
Formule moléculaire |
C6H6N4O3 |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
Clé InChI |
QFDRTQONISXGJA-BYSJPOJGSA-N |
SMILES isomérique |
C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O |
SMILES canonique |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)


![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)


![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
